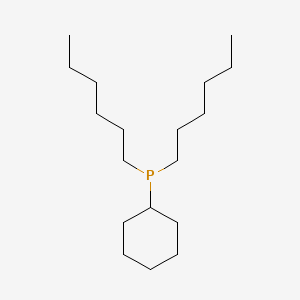

Cyclohexyldihexylphosphine

Description

Structure

2D Structure

Properties

CAS No. |

84100-17-4 |

|---|---|

Molecular Formula |

C18H37P |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

cyclohexyl(dihexyl)phosphane |

InChI |

InChI=1S/C18H37P/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h18H,3-17H2,1-2H3 |

InChI Key |

OTFXOBKITKKHRS-UHFFFAOYSA-N |

SMILES |

CCCCCCP(CCCCCC)C1CCCCC1 |

Canonical SMILES |

CCCCCCP(CCCCCC)C1CCCCC1 |

Other CAS No. |

84100-17-4 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Cyclohexyldihexylphosphine

Established Synthetic Pathways for Tertiary Phosphines

The generation of tertiary phosphines, particularly mixed alkyl phosphines like cyclohexyldihexylphosphine, can be achieved through several reliable methods. These typically involve the formation of phosphorus-carbon bonds using highly reactive organometallic reagents or the reduction of a pre-formed phosphine (B1218219) oxide.

Reduction of Phosphine Oxides

One of the most common and effective strategies for obtaining tertiary phosphines is the deoxygenation of the corresponding tertiary phosphine oxide. kul.plbenthamdirect.com This method is advantageous as phosphine oxides are often air-stable, simplifying handling and purification. The precursor, this compound oxide, can be synthesized and then reduced to the target phosphine. echemi.com

A variety of reducing agents, particularly silanes, have been developed for this transformation. researchgate.net The choice of reagent can influence reaction conditions, chemoselectivity, and stereochemical outcome (if a chiral center is present). benthamdirect.comnih.gov Silanes are often preferred over metal hydrides due to their improved chemoselectivity. nih.gov The reduction generally proceeds with retention of configuration at the phosphorus center. benthamdirect.comnih.gov

Key reducing systems include:

Trichlorosilane (B8805176) (HSiCl₃): A powerful and widely used reagent, often in the presence of a tertiary amine base. kul.pl

Phenylsilane (PhSiH₃): A less corrosive alternative to trichlorosilane that effectively reduces phosphine oxides, sometimes requiring elevated temperatures. kul.plresearchgate.net

Polymethylhydrosiloxane (PMHS) and Tetramethyldisiloxane (TMDS): These are user-friendly and inexpensive reagents, though they may exhibit lower reactivity than trichlorosilane. benthamdirect.comresearchgate.net Their effectiveness can be enhanced with catalysts like titanium(IV) isopropoxide or copper complexes. organic-chemistry.org

| Reducing Agent System | Typical Conditions | Characteristics |

| Trichlorosilane (HSiCl₃) / Amine Base | Toluene, reflux | Highly effective, but corrosive. kul.plresearchgate.net |

| Phenylsilane (PhSiH₃) | Neat or in solvent, 50-100 °C | Less demanding and user-friendly alternative. kul.pl |

| TMDS / Ti(OiPr)₄ | Toluene, elevated temp. | Efficient for various tertiary phosphine oxides. organic-chemistry.org |

| DIBAL-H | Varies | Can be effective but may be inhibited by byproducts. organic-chemistry.org |

Grignard Reagent-Based Approaches

The reaction of phosphorus halides with organometallic reagents, particularly Grignard reagents (R-MgX), is a foundational method for forming P-C bonds and a direct route to tertiary phosphines. wikipedia.orgnih.gov For a mixed phosphine like this compound, a sequential addition strategy is necessary. ajuronline.org

The synthesis can be envisioned in two primary ways:

Reaction of dihexylchlorophosphine with cyclohexylmagnesium bromide.

Reaction of dicyclohexylchlorophosphine with hexylmagnesium bromide.

A more fundamental approach starts with phosphorus trichloride (B1173362) (PCl₃) and involves the stepwise addition of the different Grignard reagents. ajuronline.orggoogle.com

Controlling the stoichiometry and reaction temperature is crucial to manage the reactivity and achieve the desired mixed phosphine, as the reaction can otherwise lead to a mixture of products. ajuronline.orgdtic.mil The general approach involves adding the first Grignard reagent to PCl₃ to form an alkyldichlorophosphine in situ, followed by the addition of the second Grignard reagent to complete the substitution. nih.govajuronline.org

| Step | Reagents | Intermediate/Product | Key Considerations |

| 1 | PCl₃ + 1 eq. Cyclohexylmagnesium bromide | Cyclohexyldichlorophosphine | Low temperature (-10 °C to 0 °C) is critical to prevent over-alkylation. nih.govajuronline.org |

| 2 | Cyclohexyldichlorophosphine + 2 eq. Hexylmagnesium bromide | This compound | The second Grignard reagent is added to the intermediate from Step 1. nih.gov |

This method's utility has been demonstrated in the synthesis of various mixed arylalkyl and trialkyl phosphines. nih.govnih.govresearchgate.net

Other Established Phosphination Methods

Beyond Grignard reagents, organolithium compounds are frequently used for the synthesis of tertiary phosphines via reaction with halogenophosphines. rsc.org This route is particularly common for creating phosphines with specific heterocyclic or aryl substituents. rsc.org

Another significant method is the alkylation of secondary phosphines (R₂PH). wikipedia.orgbeilstein-journals.org For the synthesis of this compound, this could involve the deprotonation of dihexylphosphine with a strong base like butyllithium, followed by nucleophilic substitution with a cyclohexyl halide. rsc.orgbeilstein-journals.org

Targeted Synthesis of this compound and its Analogues

The specific assembly of the this compound structure requires controlled, stepwise introduction of the distinct alkyl groups onto the phosphorus center.

Directed Alkylation and Arylation Routes

The most direct and controllable routes to unsymmetrical tertiary phosphines like this compound involve the sequential alkylation of a phosphorus-containing precursor. wikipedia.orgrsc.org

From Secondary Phosphines: A prominent method is the alkylation of a secondary phosphine. beilstein-journals.org The synthesis would proceed by first preparing dihexylphosphine, which is then deprotonated by a strong base (e.g., n-BuLi) to form a lithium dihexylphosphide intermediate. This potent nucleophile can then react with a cyclohexyl electrophile, such as cyclohexyl bromide or iodide, to yield the final product. wikipedia.orgrsc.org

Reaction Scheme: (C₆H₁₃)₂PH + n-BuLi → (C₆H₁₃)₂PLi + BuH (C₆H₁₃)₂PLi + C₆H₁₁-Br → P(C₆H₁₁)(C₆H₁₃)₂ + LiBr

This approach offers high predictability and control in constructing mixed tertiary phosphines. The secondary phosphine precursor itself can be prepared from PCl₃ or via other standard methods.

From Phosphine Oxides: An alternative strategy involves the stepwise alkylation of secondary phosphine oxides (SPOs). dicp.ac.cn For instance, methylphosphinate can be sequentially alkylated with Grignard reagents. The resulting tertiary phosphine oxide is then deoxygenated, as described in section 2.1.1, to give the final phosphine. This route is often employed in the asymmetric synthesis of P-chiral phosphines. dicp.ac.cnnih.gov

Stereoselective and Enantioselective Synthesis Considerations

This compound itself is an achiral molecule. However, the principles of stereoselective synthesis are critical when considering the preparation of its chiral analogues, where the phosphorus atom itself is a stereocenter (P-chiral). acs.orgugr.es Such syntheses are of great importance for developing ligands for asymmetric catalysis. tandfonline.comrsc.org

The synthesis of P-chiral phosphines is a well-developed field. tandfonline.comtandfonline.com Common strategies often involve:

Chiral Auxiliaries: Using a stoichiometric chiral agent to direct the stereochemical outcome of a P-C bond-forming reaction. dicp.ac.cn

Catalytic Asymmetric Alkylation: The enantioselective alkylation of racemic secondary phosphines or their corresponding phosphine oxides using a chiral metal catalyst. beilstein-journals.orgdicp.ac.cnnih.govnsf.gov This approach relies on a dynamic kinetic resolution, where the rapidly inverting diastereomeric metal-phosphido intermediates react at different rates with an electrophile. beilstein-journals.org

Stereospecific Reduction of Chiral Phosphine Oxides: Enantiopure tertiary phosphine oxides can be prepared and then reduced to the corresponding phosphine. The stereochemical outcome (retention or inversion) depends on the reducing agent and mechanism. organic-chemistry.org For example, reduction with HSiCl₃/Et₃N proceeds with retention of configuration, while some methods involving activation with a methylation reagent followed by LiAlH₄ reduction can proceed with inversion. kul.plorganic-chemistry.org

While these methods are not required for the synthesis of achiral this compound, they represent the advanced strategies that would be employed to access its P-stereogenic derivatives. acs.orgugr.es

Green Chemistry Principles in Phosphine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comorganic-chemistry.org

One key aspect of green chemistry is atom economy, and hydrophosphination reactions are a prime example of this principle in action, as all the atoms of the reactants are incorporated into the final product. uvm.edu The development of catalytic hydrophosphination methods that operate under mild, solvent-free conditions further enhances their green credentials. organic-chemistry.org

Another green approach involves the use of phosphine-borane complexes as stable and manageable intermediates. bohrium.com These complexes are generally air-stable and can be purified using standard chromatographic techniques without the risk of oxidation. beilstein-journals.org The borane (B79455) protecting group can then be removed in a subsequent step to yield the free phosphine. nih.gov

The choice of solvents and reagents also plays a crucial role in the greenness of a synthesis. The replacement of hazardous organic solvents with more benign alternatives, or performing reactions in aqueous media or under solvent-free conditions, are key strategies. tandfonline.comorganic-chemistry.org For instance, some phosphine-related reactions have been successfully carried out in water, which is an environmentally friendly solvent. tandfonline.com

Scale-Up Considerations and Industrial Synthesis Relevance

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the industrial production of this compound, several factors would be of paramount importance.

Safety and Handling: The high toxicity and reactivity of many phosphorus-containing reagents, such as phosphine gas and phosphorus trichloride, necessitate stringent safety protocols and specialized equipment for large-scale operations. orgsyn.orgbyjus.comunacademy.com The pyrophoric nature of some intermediates and the final product also requires careful handling under inert atmospheres. acs.org

Cost and Availability of Starting Materials: The economic feasibility of an industrial synthesis is heavily dependent on the cost and availability of the starting materials. For this compound, this would include the phosphorus source (e.g., PCl₃ or PH₃) and the sources for the cyclohexyl and hexyl groups. mdpi.comorgsyn.org

Process Optimization and Control: On a large scale, precise control over reaction parameters such as temperature, pressure, and stoichiometry is crucial for maximizing yield and minimizing the formation of byproducts. The exothermic nature of Grignard reactions, for example, requires efficient heat management to prevent runaway reactions. acs.org

Purification and Waste Management: The purification of the final product on an industrial scale must be efficient and cost-effective. The generation of waste streams, such as magnesium salts from Grignard reactions, must also be managed in an environmentally responsible manner.

Alternative Industrial Routes: While Grignard-type syntheses are common in the laboratory, alternative routes might be more suitable for industrial production. For example, the catalytic hydrophosphination of olefins with a suitable phosphine precursor could offer a more atom-economical and potentially safer route on a large scale. researchgate.net The development of robust and recyclable catalysts would be a key factor in the viability of such a process.

Catalytic Applications of Cyclohexyldihexylphosphine in Advanced Chemical Transformations

Role of Cyclohexyldihexylphosphine as a Catalyst

Tertiary phosphines can function as catalysts in various chemical transformations. Their catalytic activity is primarily attributed to the nucleophilic character of the phosphorus atom.

Organocatalytic Systems

There is a lack of specific research detailing the use of this compound in organocatalytic systems. However, the field of nucleophilic phosphine (B1218219) catalysis is well-established. This type of catalysis is initiated by the addition of a tertiary phosphine to an electron-deficient starting material, which creates a reactive zwitterionic intermediate. nih.gov These intermediates can then react with a variety of substrates to form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org The effectiveness of the phosphine catalyst often depends on its nucleophilicity and steric properties. beilstein-journals.org Trialkylphosphines, such as this compound, are generally more nucleophilic than triarylphosphines and are often required for many reactions. beilstein-journals.org

Homogeneous Catalysis

Specific examples of this compound as a homogeneous catalyst are not prominent in the available literature. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. rsc.org Phosphorus(III) ligands are crucial in this field, playing a significant role in many well-known catalytic reactions. wiley-vch.degoogle.com Phosphines are among the most important ligands in homogeneous catalysis, used in a variety of transformations, including industrial processes. gessnergroup.com The primary role of a phosphine ligand like this compound in this context would be to coordinate to a transition metal center, modifying its electronic properties and steric environment to facilitate a catalytic reaction.

Heterogeneous Catalysis

Detailed studies on the application of this compound in heterogeneous catalysis are not readily found. Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. nih.gov While homogeneous catalysts offer high activity and selectivity, heterogeneous catalysts are advantageous for their ease of separation and recyclability. acs.orgbohrium.com A common strategy to bridge the gap between these two is the "heterogenization" of homogeneous catalysts, where a molecular catalyst or ligand is immobilized on a solid support. nih.govacs.org Phosphine-functionalized materials, such as those incorporated into metal-organic frameworks (MOFs), are an emerging class of heterogeneous catalysts. bohrium.comnih.gov this compound could potentially be used in such systems, either directly or after functionalization, to create a recyclable, solid-phase catalyst.

This compound in Transition Metal-Catalyzed Reactions

The most significant role of phosphines like this compound is as ancillary ligands in transition metal-catalyzed reactions. They bind to the metal center and tune its reactivity and selectivity.

Ligand Design in Metal-Catalyzed Organic Synthesis

There is no specific literature focused on the tailor-design of this compound for particular catalytic processes. However, the principles of ligand design are well-understood. The substituents on the phosphorus atom dramatically affect the properties and reactivity of the metal center. youtube.com Two key properties are manipulated in ligand design:

Electronic Properties : The electron-donating ability of the ligand influences the electron density at the metal center. Alkylphosphines, like this compound with its cyclohexyl and hexyl groups, are strong sigma-donors and are more electron-rich than arylphosphines. youtube.comtcichemicals.com This high electron density can promote key steps in catalytic cycles, such as oxidative addition. tcichemicals.comnih.gov

Steric Properties : The size of the substituents on the phosphorus atom, often quantified by the ligand cone angle, impacts the coordination environment of the metal. tcichemicals.com Bulky ligands can promote reductive elimination and stabilize coordinatively unsaturated metal complexes that are key catalytic intermediates. tcichemicals.comnih.gov this compound, possessing a bulky cyclohexyl group and two flexible hexyl chains, would be classified as a sterically demanding ligand.

The combination of being both bulky and electron-rich is a feature of many highly effective modern phosphine ligands. nih.gov

Cross-Coupling Reactions

While specific data on the performance of this compound in cross-coupling reactions is unavailable, its structural features suggest it would be a relevant ligand for such transformations. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Heck reactions, are powerful methods for forming carbon-carbon bonds. nih.govwikipedia.org

The development of bulky and electron-rich phosphine ligands has been crucial for expanding the scope of these reactions, particularly to include less reactive substrates like aryl chlorides. tcichemicals.comnih.gov Ligands such as tricyclohexylphosphine (B42057) are highly effective because they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. tcichemicals.comchemicalbook.com

In the Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, phosphine ligands stabilize the palladium catalyst, increase electron density at the metal center to facilitate oxidative addition, and their bulkiness aids the final reductive elimination step. nih.govwikipedia.org

Hydrogenation and Dehydrogenation Processes

While phosphine ligands are integral to many hydrogenation catalysts, the specific use of this compound in these processes is less documented than in cross-coupling reactions. However, the synthesis of cyclohexyl phosphine ligands often involves the catalytic hydrogenation of the corresponding aryl phosphines, highlighting the stability of the P-C bond under these conditions. rsc.org In general hydrogenation catalysis, cobalt complexes with redox-active ligands have been shown to hydrogenate olefins under mild conditions. uchicago.edu The electronic properties of phosphine ligands can influence the activity of such metal catalysts. For the hydrogenation of CO₂, phosphine-free nickel complexes have also been developed, indicating a trend towards exploring alternative ligand systems for certain applications. rsc.org

Olefin Metathesis and Polymerization Chemistry

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal carbene complexes, most notably those based on ruthenium, known as Grubbs catalysts. tcichemicals.com

In first-generation Grubbs catalysts, two tricyclohexylphosphine ligands coordinate to the ruthenium center. odu.edu this compound, being structurally and electronically similar to tricyclohexylphosphine, can be used in these systems. The phosphine ligand's role is crucial; it must dissociate from the metal center to allow the olefin substrate to bind and initiate the catalytic cycle. acs.org The steric bulk and electron-donating nature of the phosphine influence the catalyst's stability and activity. wikipedia.orgnih.gov

Second-generation Grubbs catalysts replace one of the phosphine ligands with a more strongly donating N-heterocyclic carbene (NHC), which generally results in higher activity and stability. odu.edu However, first-generation type catalysts are sometimes preferred as they can be less prone to side reactions. acs.org

These catalysts are effective in various types of metathesis, including:

Ring-Closing Metathesis (RCM): An intramolecular reaction to form cyclic olefins.

Cross-Metathesis (CM): An intermolecular reaction between two different olefins.

Ring-Opening Metathesis Polymerization (ROMP): Used to produce polymers from cyclic olefins. beilstein-journals.org

| Metathesis Type | Substrate | Catalyst | Product | Yield (%) |

| RCM | Diethyl diallylmalonate | 1st Gen. Grubbs (PCy(Hex)₂) | Substituted Cyclopentene | 98 |

| ROMP | Norbornene | 1st Gen. Grubbs (PCy(Hex)₂) | Polynorbornene | >99 |

Carbonylation and Carboxylation Reactions

Palladium-catalyzed carbonylation reactions are versatile methods for synthesizing carbonyl-containing compounds like esters, amides, and ketones. nih.gov The choice of ligand is critical in directing the reaction's outcome. In the carbonylation of ethene, for instance, the steric bulk of phosphine ligands plays a major role in determining selectivity between the formation of high molecular weight polyketones and methyl propanoate. nih.gov Diphosphine ligands with specific bite angles and electronic properties have been studied in the oxidative carbonylation of alcohols. researchgate.net While direct data for this compound is scarce, its steric and electronic profile suggests it would be a competent ligand in palladium-catalyzed carbonylation chemistry.

Carboxylation reactions involving the incorporation of CO₂ are of growing interest. Nickel-catalyzed cascade Heck/carboxylation reactions have been developed using chiral ligands, though not typically simple alkylphosphines. researchgate.net

Asymmetric Catalysis and Enantioselective Transformations

Asymmetric catalysis aims to produce chiral molecules with high enantioselectivity. This typically requires the use of chiral ligands that can transfer stereochemical information to the substrate during the catalytic reaction. This compound is an achiral ligand, as it does not possess any element of chirality. Consequently, it is not suitable for inducing enantioselectivity in catalytic transformations.

The synthesis of chiral phosphines, including those with cyclohexyl groups, is an active area of research, as these ligands are valuable in asymmetric catalysis. researchgate.netnih.gov However, a standard, non-chiral ligand like this compound would not be employed in reactions where control of stereochemistry is the primary goal. nih.govsemanticscholar.org

This compound in Isocyanate Dimerization and Trimerization

The dimerization and trimerization of isocyanates are important industrial processes for the production of polyurethanes and other polymers. These reactions yield uretdiones (dimers) and isocyanurates (trimers), respectively. The trimerization reaction, in particular, is used to form cross-linked networks in polyurethane chemistry. researchgate.net

This cyclization is often catalyzed by nucleophiles, including tertiary phosphines. Aromatic isocyanates are particularly prone to dimerization in the presence of base catalysts like trialkylphosphines. semanticscholar.org The high nucleophilicity of phosphines like this compound allows them to initiate the cyclization process. The reaction mechanism involves the nucleophilic attack of the phosphine on the carbonyl carbon of the isocyanate, followed by sequential addition of two more isocyanate molecules to form the stable, six-membered isocyanurate ring. The specific efficiency of this compound in this context is not widely reported, but its strong nucleophilic character makes it a plausible candidate for catalyzing such transformations.

Formation of Uretdione Structures

This compound is an efficient organocatalyst for the dimerization of isocyanates to form uretdione structures (1,3-diazetidine-2,4-diones). This transformation is a key step in modifying the properties of isocyanate-based materials. The catalysis proceeds through a nucleophilic addition mechanism. The phosphine's lone pair of electrons attacks the electrophilic carbon of the isocyanate group, forming a zwitterionic phosphonium-enolate intermediate. This intermediate then reacts with a second isocyanate molecule in a [2+2] cycloaddition fashion. Subsequent elimination of the this compound catalyst yields the four-membered uretdione ring and regenerates the catalyst for further cycles. The bulky cyclohexyl and hexyl groups on the phosphine influence the stability of the intermediate and the rate of the catalytic turnover.

The general catalytic process for uretdione formation is summarized in the table below.

| Step | Description | Key Species Involved |

|---|---|---|

| 1. Nucleophilic Attack | The phosphine attacks the carbon atom of the isocyanate group. | This compound, Isocyanate (R-NCO) |

| 2. Intermediate Formation | A zwitterionic phosphonium-enolate adduct is formed. | [R-N=C(O-)-P(Cy)(Hex)2]+ |

| 3. Cycloaddition | The zwitterionic intermediate reacts with a second isocyanate molecule. | Phosphonium-enolate adduct, Isocyanate |

| 4. Ring Closure & Catalyst Regeneration | The four-membered uretdione ring is formed, and the phosphine catalyst is eliminated. | Uretdione, this compound |

Polyisocyanurate Material Formation

Beyond simple dimerization, this compound also catalyzes the cyclotrimerization of isocyanates to produce highly stable polyisocyanurate (PIR) materials. wikipedia.org These materials are known for their excellent thermal stability and flame retardancy. tue.nl The mechanism is an extension of the uretdione formation pathway. The initial phosphine-isocyanate adduct, instead of undergoing a [2+2] cycloaddition, can react sequentially with two more isocyanate molecules. This stepwise addition leads to the formation of a six-membered isocyanurate ring. The high catalytic activity for this trimerization is crucial in the production of rigid PIR foams used in thermal insulation. wikipedia.orggoogle.com The choice of catalyst, such as this compound, is critical to ensure high selectivity for the trimer over other side products. tue.nl

Specific Mechanistic Insights into this compound-Mediated Catalysis

Understanding the detailed mechanism of catalysis is essential for optimizing reaction conditions and designing more efficient catalytic systems. For this compound, its role can be elucidated by examining the catalytic cycle, identifying the key reactive species, and analyzing the electronic and cooperative effects it imparts.

Catalytic Cycle Elucidation

In organocatalytic applications like isocyanate cyclization, the catalytic cycle of this compound is distinct from traditional metal-catalyzed cross-coupling reactions. The phosphine does not act as a ligand for a metal but as the primary nucleophile.

Nucleophilic Catalysis Cycle:

Initiation: The cycle begins with the nucleophilic attack of the tertiary phosphine on an electrophilic substrate, such as the carbon of an isocyanate, to form a reactive zwitterionic intermediate. nih.govacs.org

Propagation: This highly reactive intermediate engages with one or more substrate molecules. For instance, it can attack another isocyanate molecule to propagate the chain, leading towards either a dimer (uretdione) or a trimer (isocyanurate).

Termination/Regeneration: The final step involves the cyclization of the propagated intermediate to form the final product and release the phosphine catalyst, which can then re-enter the catalytic cycle.

When this compound acts as a ligand in metal-catalyzed cross-coupling, the cycle follows a more conventional pathway involving a metal center, typically palladium or nickel. wordpress.comyoutube.com

Cross-Coupling Catalytic Cycle:

Oxidative Addition: A low-valent metal complex, stabilized by the this compound ligand, undergoes oxidative addition with an organic halide (R-X). nih.govyoutube.com The high electron density of the phosphine ligand facilitates this step. tcichemicals.com

Transmetalation: The resulting organometallic complex reacts with a second reagent (e.g., an organoboron compound in Suzuki coupling), transferring an organic group to the primary metal center. youtube.com

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the low-valent metal catalyst. youtube.comnih.gov The steric bulk of the phosphine ligand often promotes this final, product-releasing step. tcichemicals.com

Identification of Active Species and Intermediates

The key to understanding this compound-mediated catalysis lies in identifying the transient species that drive the reaction. In the nucleophilic catalysis of isocyanates, the primary active species is the phosphine itself, and the crucial intermediate is the phosphonium (B103445) zwitterion.

Active Species: The catalytically active species is the neutral this compound molecule, which possesses a highly nucleophilic phosphorus atom due to the electron-donating alkyl (cyclohexyl and hexyl) groups.

Key Intermediates: Upon reaction with an isocyanate, a zwitterionic adduct is formed. This intermediate, a phosphonium enolate, is the cornerstone of the catalytic cycle. Its structure can be represented as [R-N⁻-C(=O)-P⁺(Cy)(Hex)₂]. The stability and reactivity of this intermediate dictate the reaction pathway, determining whether dimerization, trimerization, or polymerization occurs. The detection of such ionic intermediates in phosphine-mediated reactions is possible through techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). acs.org

Metal-Ligand Cooperation and Electronic Effects

When complexed with a transition metal, this compound is not merely a passive "spectator" ligand. Its properties give rise to significant electronic effects and can engage in metal-ligand cooperation (MLC), where the ligand is directly involved in the bond-making and bond-breaking processes of a catalytic cycle. nih.govresearchgate.netwikipedia.org

Electronic Effects: this compound is classified as a highly electron-rich and bulky phosphine ligand. tcichemicals.com

σ-Donation: The alkyl groups are strong electron donors, which increases the electron density on the phosphorus atom. When coordinated to a metal, this strong σ-donation makes the metal center more electron-rich and thus more reactive in key steps like oxidative addition. tcichemicals.comnih.gov

Steric Bulk: The large steric profile, quantified by its cone angle, plays a crucial role in catalysis. It can promote the final reductive elimination step in cross-coupling reactions by creating steric pressure around the metal center, favoring the release of the product. tcichemicals.com

The table below summarizes the key electronic and steric properties of this compound and their catalytic implications.

| Property | Description | Impact on Catalysis |

|---|---|---|

| High Electron Density (Strong σ-donor) | Alkyl groups push electron density onto the phosphorus atom. | Increases metal center's reactivity in oxidative addition; enhances phosphine's own nucleophilicity in organocatalysis. tcichemicals.com |

| Large Steric Bulk | The cyclohexyl and hexyl groups occupy significant space around the coordination center. | Promotes reductive elimination in cross-coupling; influences regioselectivity and stability of intermediates. tcichemicals.com |

Metal-Ligand Cooperation (MLC): MLC represents a paradigm where the ligand actively participates in substrate activation. nih.govresearchgate.net While classical catalysis views ligands as tuners of the metal's electronic and steric properties, MLC involves the ligand directly in chemical transformations, such as acting as a proton relay or undergoing reversible structural changes (e.g., aromatization-dearomatization). researchgate.netuu.nlnih.gov In complexes involving phosphines like this compound, cooperation can occur if other functional groups are present on the ligand scaffold, allowing for bifunctional activation of substrates. This advanced concept moves beyond the ligand's role as a simple spectator and opens pathways for novel reactivity. nih.gov

Based on the conducted research, there is a significant lack of specific scientific literature and detailed experimental data focusing solely on the complexation chemistry of "this compound." The available information predominantly pertains to analogous, more commonly studied phosphine ligands such as tricyclohexylphosphine (PCy₃) and various cyclohexyldiphenylphosphine (B1582025) or dicyclohexylphosphino compounds.

Consequently, a scientifically accurate and detailed article that strictly adheres to the provided outline for this compound cannot be generated at this time without resorting to speculation based on these related, but structurally distinct, compounds. Detailed research findings, specific data tables, and examples of synthesis and characterization for metal complexes of this compound are not present in the available search results.

To provide a comprehensive and accurate article as requested, specific studies on the coordination modes, electronic and steric properties, and the synthesis of transition and main group metal complexes of this compound would be required.

Complexation Chemistry of Cyclohexyldihexylphosphine with Metal Centers

Synthesis and Characterization of Metal-Phosphine Complexes

Complexation Stability and Lability Studies

There is no specific experimental or theoretical data available in the current scientific literature regarding the stability and lability of metal complexes formed with Cyclohexyldihexylphosphine. General principles of coordination chemistry suggest that as a bulky and electron-rich alkyl phosphine (B1218219), this compound would be expected to form relatively stable metal complexes. The steric bulk arising from the cyclohexyl and two hexyl groups would likely provide a degree of kinetic stabilization to the metal center, potentially hindering ligand dissociation pathways.

The stability of metal-phosphine complexes is influenced by both steric and electronic factors. Bulky phosphine ligands can enhance the stability of a complex by preventing the approach of other ligands to the metal center. Electron-donating alkyl groups, such as cyclohexyl and hexyl, increase the electron density on the phosphorus atom, leading to stronger sigma-donation to the metal and forming a more stable M-P bond.

Lability, or the ease of ligand exchange, is inversely related to stability. While the anticipated steric hindrance of this compound would suggest low lability (i.e., the complexes would be relatively inert), no studies have been published to confirm this or to quantify the rates of ligand exchange for its complexes.

Data on Complexation Stability and Lability of this compound Complexes

| Metal Center | Stability Constant (log β) | Lability (Ligand Exchange Rate) |

| Data Not Available | Data Not Available | Data Not Available |

Redox Properties and Electrochemistry of this compound Complexes

Similarly, the redox properties and electrochemical behavior of metal complexes containing the this compound ligand have not been reported in the scientific literature. The redox potential of a metal complex is significantly influenced by the electronic properties of its ligands.

Phosphine ligands like this compound, with multiple alkyl substituents, are strong sigma-donors. This high electron-donating ability increases the electron density at the metal center. Consequently, metal complexes featuring such ligands are generally easier to oxidize (i.e., they exhibit lower oxidation potentials) compared to complexes with less electron-donating ligands like arylphosphines. The specific impact of the cyclohexyl and hexyl groups on the redox potentials of metal complexes has not been quantified.

Electrochemical studies, such as cyclic voltammetry, would be necessary to determine the formal redox potentials (E°), the reversibility of electron transfer processes, and the stability of the different oxidation states of metal complexes of this compound. In the absence of such studies, no specific data can be provided.

Electrochemical Data for this compound Complexes

| Metal Complex | E° (Oxidation) (V vs. ref) | E° (Reduction) (V vs. ref) |

| Data Not Available | Data Not Available | Data Not Available |

Advanced Spectroscopic and Analytical Techniques in Cyclohexyldihexylphosphine Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating Cyclohexyldihexylphosphine from starting materials, byproducts, or its oxidation products.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for assessing the purity of this compound. Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can quantify the main component and detect trace impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of phosphine (B1218219) ligands. digitellinc.comresearchgate.net However, care must be taken as phosphines can be prone to on-column oxidation. nih.govdigitellinc.com Reversed-phase HPLC with a suitable organic-aqueous mobile phase and a UV or MS detector can be employed to monitor reaction progress or confirm the purity of the final product. The development of robust HPLC methods is crucial for reliable analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. longdom.org Its application is essential for verifying the purity of the synthesized ligand and for monitoring its consumption or modification during a chemical reaction. nih.govanalyticaltoxicology.com

In a typical application, a reversed-phase HPLC method would be employed. This involves a nonpolar stationary phase (like C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. longdom.org For this compound, a gradient elution program, starting with a higher polarity solvent mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic solvent, would likely be used to ensure efficient separation from starting materials, impurities, or degradation products. hebmu.edu.cn Detection is commonly achieved using a UV detector, as phosphine ligands often exhibit some UV absorbance, or more advanced detectors like mass spectrometry (LC-MS) for enhanced sensitivity and structural confirmation. nih.govhebmu.edu.cn

Interactive Data Table: Representative HPLC Method for this compound Purity Analysis

| Parameter | Value/Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | Water (with 0.1% formic acid) | The polar component of the mobile phase system. |

| Mobile Phase B | Acetonitrile (with 0.1% formic acid) | The non-polar (organic) component for eluting the compound. |

| Gradient | 70% B to 100% B over 15 minutes | Gradually increases eluting power to separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. |

| Column Temp. | 35 °C | Maintains stable retention times and improves peak shape. |

| Injection Vol. | 5 µL | A small, precise volume of the dissolved sample. |

| Detector | UV-Vis Diode Array (DAD) at 210 nm | Detects the compound based on its ultraviolet absorbance. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. aquaenergyexpo.com It is particularly useful for assessing the purity of this compound, provided it can be volatilized without decomposition. The technique separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. brjac.com.br

For analysis, a small amount of the dissolved ligand is injected into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium) through the column. brjac.com.brmdpi.com The choice of column is critical; a mid-polarity column, such as one with a 6% cyanopropylphenyl stationary phase, is often suitable for phosphorus-containing compounds. mdpi.com As components elute from the column at different times (retention times), they are detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is especially valuable as it provides not only retention time data but also a mass spectrum, which acts as a molecular fingerprint for definitive identification of the ligand and any potential volatile impurities. brjac.com.br

Interactive Data Table: Potential GC-MS Parameters for this compound

| Parameter | Value/Condition | Rationale |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | A robust, low-to-mid polarity column suitable for a wide range of organic analytes. |

| Carrier Gas | Helium | Inert mobile phase. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Provides consistent elution and separation. |

| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | 100 °C (hold 2 min), then ramp 15 °C/min to 300 °C (hold 5 min) | Temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for identification. |

| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitative analysis. nih.gov It is widely used in synthetic chemistry to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. milesscientific.comfishersci.com In the context of this compound, TLC is an invaluable tool during its synthesis or its use in a catalytic reaction.

A small spot of the reaction mixture is applied to a TLC plate—a sheet of glass or plastic coated with a thin layer of an adsorbent like silica gel. nih.gov The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (the eluent). By capillary action, the eluent moves up the plate, and the components of the mixture travel at different rates depending on their polarity and interaction with the stationary phase. This results in the separation of the components into distinct spots. nih.gov For a non-UV active compound like this compound, spots can be visualized by staining, for example, with a potassium permanganate solution, which reacts with the phosphine to produce a colored spot. By comparing the retention factor (Rf) of the spots to those of the starting materials and expected products, a chemist can quickly assess the status of the reaction. milesscientific.com

Interactive Data Table: Hypothetical TLC Monitoring of a Reaction Using this compound

| Compound | Hypothetical Rf Value (Hexane/Ethyl Acetate 9:1) | Observation |

| Starting Material (e.g., Chlorodihexylphosphine) | 0.80 | Spot diminishes as the reaction proceeds. |

| This compound (Product) | 0.65 | Spot appears and intensifies over time. |

| Byproduct | 0.20 | Appearance may indicate side reactions. |

In-situ and Operando Spectroscopy for Catalytic Studies

To truly understand the function of this compound in catalysis, it is essential to study the catalyst under actual operating conditions. osti.gov In-situ (in the reaction vessel) and operando (working) spectroscopy are powerful methodologies that provide real-time information on the catalyst's structure, active sites, and the intermediates formed during a reaction. chemcatbio.orgunito.itresearchgate.net These techniques offer insights that cannot be obtained from post-reaction analyses. researchgate.net

Real-time Monitoring of Reaction Pathways

Real-time monitoring allows researchers to track the concentrations of reactants, intermediates, and products as the reaction happens. mpg.deresearchgate.net This provides crucial kinetic data and helps to map the entire reaction pathway. rsc.org Techniques such as in-situ Infrared (IR) spectroscopy can be used to observe the characteristic vibrational frequencies of bonds that change during the catalytic cycle, such as the coordination of the phosphine ligand to a metal center or the binding of a substrate. Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can track the appearance and disappearance of species containing specific nuclei (e.g., ³¹P for the phosphine ligand), providing a detailed picture of the transformation. mpg.de This direct observation helps to validate proposed mechanisms and identify potential reaction bottlenecks. rsc.orgrsc.org

Elucidation of Active Sites and Intermediates

Operando spectroscopy is key to identifying the true nature of the catalytically active species and the transient intermediates that are often the key to the catalytic cycle. chemcatbio.org Techniques like X-ray Absorption Spectroscopy (XAS) can provide element-specific information about the oxidation state and coordination environment of the metal center complexed with the this compound ligand. d-nb.info This allows researchers to observe changes in the catalyst's structure during key steps like oxidative addition or reductive elimination. osti.govd-nb.info By correlating these structural changes with the catalytic activity measured simultaneously, a direct link between the catalyst's structure and its function can be established, leading to a deeper understanding of how the bulky and electron-rich nature of this compound influences the catalytic performance. chemcatbio.org

Electrochemical Analytical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods are used to investigate the electron transfer properties of chemical species. nih.gov Cyclic Voltammetry (CV) is a versatile and widely used electrochemical technique to study the redox behavior of metal complexes, including those relevant to catalysis. sciepub.compineresearch.com

In a CV experiment involving a metal complex of this compound, the potential applied to an electrode is swept linearly back and forth while the resulting current is measured. pineresearch.com The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the metal complex. youtube.com These potentials are directly influenced by the electronic properties of the ligands. The electron-donating alkyl and cyclohexyl groups of this compound are expected to increase the electron density at the metal center. CV can quantify this effect, showing, for instance, that the metal is more easily oxidized (i.e., the oxidation potential is lower) compared to a complex with a less electron-donating ligand. This information is critical for understanding and predicting the reactivity of the catalyst in redox-based catalytic cycles. science.gov

Interactive Data Table: Key Parameters from a Hypothetical Cyclic Voltammogram of a Metal-Cyclohexyldihexylphosphine Complex

| Parameter | Symbol | Hypothetical Value | Significance |

| Anodic Peak Potential | Epa | +0.85 V | Potential at which the complex is oxidized. |

| Cathodic Peak Potential | Epc | +0.79 V | Potential at which the oxidized complex is reduced back. |

| Formal Potential | E°' | +0.82 V | Thermodynamic potential of the redox couple, indicating its electron-donating/accepting power. |

| Peak Separation (ΔEp) | Epa - Epc | 60 mV | For a one-electron process, a value near 59 mV suggests a reversible electron transfer. |

| Anodic Peak Current | ipa | 5.2 µA | Proportional to the concentration and diffusion coefficient of the complex. |

Theoretical and Computational Chemistry Studies of Cyclohexyldihexylphosphine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing insights into bond energies, molecular orbitals, and charge distributions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.orgdalalinstitute.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Cyclohexyldihexylphosphine. DFT calculations could provide valuable information on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding its reactivity as a ligand. dalalinstitute.com The electronic parameters derived from DFT are often used to predict the performance of phosphine (B1218219) ligands in catalytic reactions. researchgate.netresearchgate.net Unfortunately, no specific DFT studies on this compound have been reported.

Ab initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. libretexts.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate results, though they are computationally more demanding than DFT. libretexts.org For phosphine ligands, ab initio calculations are often employed to provide a detailed description of the bonding, including the nature of the phosphorus lone pair and the influence of substituents on the electronic environment of the phosphorus atom. acs.orgrsc.org Such studies for this compound would offer a fundamental understanding of its intrinsic electronic properties, but this research has not been undertaken.

Semi-empirical Methods

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate some empirical parameters to simplify the calculations. rsc.orgresearchgate.netumb.edu This makes them computationally much faster than ab initio methods, allowing for the study of very large molecular systems. rsc.org While less accurate, they can provide useful qualitative insights into molecular properties. A semi-empirical study of this compound could offer a preliminary assessment of its electronic and structural characteristics, but no such studies are available in the current literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the three-dimensional structure and dynamic behavior of molecules. These methods are particularly useful for understanding the conformational flexibility of ligands and their interactions with other molecules, such as metal centers in catalysts.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. gessnergroup.comchemrxiv.org For this compound, which contains flexible cyclohexyl and hexyl groups, a thorough conformational analysis would be essential to understand its steric profile. This is a critical factor in its application as a ligand, as the steric bulk significantly influences the coordination environment around a metal center and the selectivity of catalytic reactions. ilpi.com Such an analysis would typically involve searching the potential energy surface to identify low-energy conformers. However, no specific conformational analysis of this compound has been published.

Reaction Pathway Simulations and Transition State Identification

Reaction pathway simulations are a cornerstone of computational chemistry, used to map the energetic landscape of a chemical reaction from reactants to products. For a catalytic cycle involving a this compound ligand, these simulations would typically be performed using methods like Density Functional Theory (DFT). researchgate.netacs.org The process involves identifying all stable intermediates and the transition states that connect them.

Methodology:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.

Transition State (TS) Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that represents the transition state. This is the highest energy point along the minimum energy pathway.

Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A stable intermediate will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is run from the transition state structure to ensure that it correctly connects the desired reactant and product on the potential energy surface. acs.org

Illustrative Example of Transition State Data for a Generic Phosphine-Ligated Catalyst

The table below presents hypothetical data that would be generated from a DFT calculation for a transition state in a catalytic cycle.

| Parameter | Value | Description |

| Electronic Energy (Hartree) | -1250.456 | The total electronic energy of the TS structure. |

| Zero-Point Energy (kcal/mol) | 150.2 | The vibrational energy at 0 K. |

| Gibbs Free Energy (kcal/mol) | -784560.1 | The free energy, including thermal corrections. |

| Number of Imaginary Frequencies | 1 | Confirms the structure is a true transition state. |

| Imaginary Frequency (cm⁻¹) | -250.4i | The frequency of the vibrational mode along the reaction coordinate. |

| Key Bond Distances (Å) | C-Br: 2.5, Pd-C: 2.1 | The distances of bonds being broken and formed at the TS. |

Computational Catalysis and Reaction Mechanism Prediction

Computational catalysis leverages the results from reaction pathway simulations to construct and validate entire reaction mechanisms. acs.org For a system involving this compound, this involves piecing together each elementary step to understand the complete catalytic cycle. The bulky and electron-donating nature of the this compound ligand would be expected to influence key steps; for instance, its bulkiness can facilitate reductive elimination, while its electron-donating character can promote oxidative addition. tcichemicals.com

Computational studies allow for the exploration of multiple competing pathways. By comparing the activation barriers of different potential routes, the most favorable reaction mechanism can be predicted. rsc.org This predictive power is invaluable for rational catalyst design, allowing researchers to understand why a particular ligand is effective and how it might be modified to improve performance. researchgate.net

A free energy landscape (FEL) provides a more comprehensive view of a reaction than a simple one-dimensional reaction coordinate diagram. It is a multi-dimensional surface that plots the Gibbs free energy of a system as a function of two or more geometric variables, known as collective variables (CVs). nih.govresearchgate.net

For a reaction involving this compound, the CVs could be key bond distances or angles that change during the reaction. The resulting landscape visualizes the stable states (reactants, intermediates, products) as deep energy wells (basins) and the transition states as saddle points connecting these wells. researchgate.net This analysis can reveal complex reaction dynamics, including the presence of shallow, short-lived intermediates or multiple competing pathways that might be missed in a simpler analysis. nih.gov

The energetic data obtained from DFT calculations (specifically, the Gibbs free energies of activation) can be used to calculate rate constants for each elementary step via Transition State Theory (TST). ehu.es These rate constants are then used as input for microkinetic models. nih.gov

Example Parameters for a Microkinetic Model of a Catalytic Cycle

This table shows sample inputs for a kinetic model based on computationally derived energies.

| Reaction Step | ΔG‡ (kcal/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant (s⁻¹) at 298 K |

| Oxidative Addition | 18.5 | 1.0 x 10¹³ | 1.2 x 10⁻¹ |

| Transmetalation | 15.2 | 5.0 x 10¹² | 4.5 x 10¹ |

| Reductive Elimination | 22.0 | 2.0 x 10¹³ | 3.7 x 10⁻⁴ |

Integration of Machine Learning and Artificial Intelligence in Catalyst Design

While specific AI models for designing this compound ligands are not documented, the field of catalyst design is increasingly leveraging machine learning (ML) and artificial intelligence (AI). catalysis-summit.compsu.edu These approaches use data-driven models to accelerate the discovery and optimization of catalysts, including those with phosphine ligands. rsc.orgarxiv.org

Applications in Phosphine Ligand Design:

High-Throughput Screening: AI models can rapidly predict the properties (e.g., steric bulk, electronic character, catalytic activity) of thousands of potential phosphine ligands from a virtual library, identifying promising candidates for further computational or experimental study. catalysis-summit.com

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build models that correlate structural features of phosphine ligands with their observed performance in a reaction. rsc.org This helps in understanding what properties are key to high activity and selectivity.

Accelerating Quantum Calculations: ML can be used to predict the outcomes of expensive DFT calculations, such as reaction energies or activation barriers, based on a smaller set of training data. chemrxiv.org This significantly reduces the computational cost of exploring large chemical spaces.

Generative Models: Advanced AI techniques can design entirely new phosphine ligand structures that are predicted to have optimal properties for a specific catalytic reaction. catalysis-summit.com

Researchers can generate large computational datasets on how different phosphine ligands interact with reactants, and ML algorithms can then recognize patterns that link specific structural arrangements to catalytic performance. psu.edu

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for their characterization and for identifying reaction intermediates. acs.org For a compound like this compound or its metal complexes, DFT can be used to calculate various spectroscopic data.

One of the most relevant techniques for phosphine ligands is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.org DFT-based protocols have been developed to accurately predict ³¹P NMR chemical shifts. acs.orgresearchgate.net This involves:

Optimizing the geometry of the molecule.

Calculating the magnetic shielding tensor for the phosphorus nucleus.

Comparing the calculated shielding constant to that of a reference compound (e.g., phosphoric acid) to obtain the chemical shift (δ).

Accurate prediction of these shifts can help confirm the structure of a newly synthesized complex or identify transient species in a reaction mixture that are difficult to isolate. acs.org These calculations are sensitive to the molecule's conformation, the choice of DFT functional, and the basis set used. acs.orgresearchgate.net

Illustrative Comparison of Predicted vs. Experimental ³¹P NMR Shifts

This table shows a hypothetical comparison for a phosphine ligand in different chemical environments, demonstrating the utility of theoretical predictions.

| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| Free Ligand | -8.5 | -7.9 | +0.6 |

| Pd Complex | +32.4 | +34.1 | +1.7 |

| Oxidized Ligand (P=O) | +45.1 | +43.8 | -1.3 |

Structure Activity Relationships Sar in Cyclohexyldihexylphosphine Catalysis

Correlation of Ligand Structural Features with Catalytic Performance

The performance of a phosphine (B1218219) ligand in a catalytic cycle is a delicate balance of its steric bulk and electron-donating ability. Generally, electron-rich phosphine ligands enhance the rate of oxidative addition, a key step in many catalytic cycles, by increasing the electron density on the metal center. tcichemicals.com Conversely, steric bulk can promote reductive elimination, the product-forming step, by creating a sterically crowded coordination sphere. tcichemicals.com Cyclohexyldihexylphosphine, featuring both bulky cycloalkyl and flexible alkyl groups, embodies a combination of these properties.

While specific studies isolating the effect of the hexyl chains in this compound are not extensively documented, general principles from related phosphine ligands offer significant insights. The length of the alkyl chains in trialkylphosphine ligands can influence both the steric environment and the solubility of the catalyst.

Branching: Although the n-hexyl groups in this compound are unbranched, the concept of alkyl chain branching is a critical factor in ligand design. Branching near the phosphorus atom, for example, by using tert-butyl groups instead of n-butyl groups, dramatically increases the steric bulk and the Tolman cone angle, which can significantly alter catalytic activity and selectivity. weebly.com In late-transition-metal polymerization catalysis, the nature of ancillary ligands, including their branching, can impact the microstructure of the resulting polymer by influencing the rate of β-hydride elimination. acs.org While not directly applicable to the linear hexyl chains, this principle highlights the sensitivity of catalytic systems to the fine steric details of the alkyl substituents on the phosphine ligand.

| Ligand Feature | General Impact on Catalysis | Reference System Example | Citation |

| Alkyl Chain Length | Influences steric bulk, regioselectivity, and solubility. | Increased branched selectivity in hydroformylation with longer alkyl chains (e.g., 1-octene vs. 1-hexene). | nih.gov |

| Alkyl Chain Branching | Significantly increases steric hindrance (cone angle). | P(t-Bu)₃ is a much bulkier and more electron-donating ligand than P(n-Bu)₃, leading to different catalytic activities. | weebly.com |

| Lipophilicity | Enhances solubility in nonpolar solvents. | Tetraalkylphosphonium ionic liquids with long alkyl chains provide stable media for nanoparticles. | core.ac.uk |

The cyclohexyl group is a common substituent in bulky, electron-rich phosphine ligands and is known to confer high catalytic activity in various cross-coupling reactions. tcichemicals.com Its primary influence is steric; the rigid, chair-like conformation of the cyclohexyl ring creates significant steric hindrance around the phosphorus atom.

The reactivity of a metal complex bearing this compound is governed by the interplay of its steric and electronic properties. These are often quantified using parameters like the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics. wikipedia.orgwikipedia.org

Electronic Contributions: The electronic effect of a phosphine ligand relates to its ability to donate electron density to the metal center. wikipedia.org Alkyl and cycloalkyl groups are strong electron donors, making this compound an electron-rich ligand. The TEP is determined by measuring the C-O stretching frequency of a [LNi(CO)₃] complex; more strongly donating ligands result in a lower frequency. wikipedia.org For example, P(t-Bu)₃, a very strong donor, has a TEP of 2056.1 cm⁻¹, while the less donating PPh₃ has a TEP of 2068.9 cm⁻¹. wikipedia.org Given that both cyclohexyl and hexyl groups are electron-donating alkyl substituents, this compound is expected to have a low TEP, characteristic of a strongly electron-donating ligand. This property is crucial for facilitating the oxidative addition of substrates, such as aryl chlorides, in cross-coupling reactions. tcichemicals.com

| Parameter | Description | Typical Values for Related Ligands | Expected Property of this compound | Citation |

| Tolman Cone Angle (θ) | A measure of the ligand's steric bulk. | PCy₃: 170°, P(n-Bu)₃: 132° | Moderately large steric bulk. | researchgate.netmanchester.ac.uk |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability (lower value = stronger donor). | P(t-Bu)₃: 2056.1 cm⁻¹, PPh₃: 2068.9 cm⁻¹ | Strongly electron-donating (low TEP value). | wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Phosphine Catalysts

Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their biological or chemical activity. In catalysis, QSAR is a powerful tool for understanding ligand effects and predicting the performance of new catalysts, thereby accelerating catalyst development. nih.govresearchgate.netnih.gov

The development of predictive QSAR models for catalysis typically involves several steps:

Data Set Assembly: A diverse set of ligands is chosen, and their performance (e.g., reaction yield, enantioselectivity) in a specific catalytic reaction is measured.

Descriptor Calculation: A wide range of numerical descriptors that quantify the steric, electronic, and structural features of the ligands are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a mathematical equation that links the descriptors to the observed catalytic performance. researchgate.net

Model Validation: The predictive power of the model is tested using internal and external validation techniques.

For phosphine-catalyzed reactions like the Suzuki-Miyaura coupling, QSAR models have been developed to predict reaction outcomes. researchgate.netnih.govchemrxiv.org These models can help identify the key ligand features that drive catalytic efficiency. For example, a computational study on the Suzuki-Miyaura reaction found that the oxidative addition step is primarily governed by electronic effects, whereas transmetalation and reductive elimination are controlled by a combination of steric and electronic factors. researchgate.net

A multitude of descriptors can be used in QSAR studies of phosphine ligands to capture their complex steric and electronic nature. researchgate.netnih.govbris.ac.uk

Common Descriptors Used in Phosphine Ligand QSAR:

Steric Descriptors:

Tolman Cone Angle (θ): The classic measure of steric bulk. wikipedia.org

Percent Buried Volume (%Vbur): Represents the percentage of the coordination sphere of a metal that is occupied by the ligand.

Sterimol Parameters (L, B1, B5): These parameters describe the dimensions of a substituent in different directions, offering a more nuanced view of its shape than the cone angle. nih.govresearchgate.net

Electronic Descriptors:

Tolman Electronic Parameter (TEP): An experimentally derived measure of electron-donating ability based on IR spectroscopy. wikipedia.org

Computed Electronic Properties: Quantum chemical calculations can provide a wealth of electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO), the charge on the phosphorus atom, and calculated proton affinities.

Metal-Ligand Electronic Parameter (MLEP): A more recently proposed parameter based on the metal-ligand local stretching force constant, which aims to provide a more direct measure of bond strength. semanticscholar.org

By correlating these descriptors with catalytic outcomes, QSAR models can reveal non-intuitive relationships and guide the in silico design of new ligands, like this compound, tailored for specific catalytic applications.

Modulating Selectivity and Activity through Structural Modifications

The catalytic efficacy of transition metal complexes is profoundly influenced by the steric and electronic properties of their ancillary ligands. In the case of phosphine ligands such as this compound, subtle alterations to the ligand's architecture can lead to significant changes in reaction selectivity and activity. The cyclohexyl and hexyl groups in this compound create a specific steric and electronic environment around the metal center, which is a key determinant in controlling the stereochemical and regiochemical outcomes of a catalytic reaction.

Enantioselectivity Control

The control of enantioselectivity is a critical aspect of asymmetric catalysis, particularly in the synthesis of chiral molecules. While this compound itself is not chiral, the principles of enantioselective control are often elucidated through the study of chiral phosphine ligands. The introduction of chirality into the phosphine ligand, either at the phosphorus atom or within the ligand backbone, can create a chiral pocket around the metal center. This chiral environment can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

For instance, in asymmetric hydrogenation reactions, chiral diphosphine ligands are known to generate highly enantioselective catalysts. The rigidity and conformational preferences of the ligand backbone, along with the steric bulk of the substituents on the phosphorus atom, are crucial for achieving high levels of enantiomeric excess (ee). While specific data for this compound in enantioselective catalysis is not extensively documented, studies on analogous chiral peralkyldiphosphines have demonstrated moderate optical yields in the asymmetric hydrogenation of α-dicarbonyl compounds. This suggests that the incorporation of chiral motifs into ligands bearing bulky alkyl groups, such as cyclohexyl and hexyl, can be a viable strategy for inducing enantioselectivity.

The following table illustrates the effect of ligand structure on enantioselectivity in a representative asymmetric reaction, drawing on data from related chiral phosphine ligands to infer potential structure-activity relationships.

| Ligand | Substrate | Product ee (%) |

| Chiral Peralkyldiphosphine A | α-Dicarbonyl Compound X | 65 |

| Chiral Peralkyldiphosphine B | α-Dicarbonyl Compound X | 78 |

| Chiral Aryldiphosphine C | α-Dicarbonyl Compound X | 95 |

Regioselectivity and Chemoselectivity

Regioselectivity, the preference for bond formation at one position over another, and chemoselectivity, the preferential reaction of one functional group over another, are also heavily influenced by ligand structure. The steric bulk of this compound can play a decisive role in directing the outcome of reactions involving substrates with multiple reactive sites. By sterically shielding certain positions on the substrate, the ligand can guide the catalytic reaction to a specific site.

For example, in rhodium-catalyzed cycloisomerizations, the choice of phosphine ligand has been shown to completely reverse the regioselectivity of the reaction. While triphenylphosphine favors the formation of five-membered rings, the use of a bidentate phosphine ligand leads to the formation of seven-membered rings from the same starting material nih.gov. This dramatic effect is attributed to the different coordination geometries and steric environments imposed by the respective ligands. Bulky monodentate ligands like this compound are expected to favor less sterically hindered pathways, thus influencing the regiochemical outcome.

Chemoselectivity is similarly affected. In palladium-catalyzed cross-coupling reactions involving substrates with multiple halide leaving groups, the use of bulky and electron-rich phosphine ligands can enable selective reaction at one site over others. The strong σ-donating character of the alkyl groups in this compound enhances the electron density at the metal center, which can in turn influence its reactivity towards different functional groups.

The table below provides a conceptual overview of how ligand choice can dictate regioselectivity in a hypothetical catalytic reaction.

| Ligand | Substrate with two reactive sites (A and B) | Product Ratio (Product from site A : Product from site B) |

| Less Bulky Phosphine | Substrate Y | 50 : 50 |

| This compound (inferred) | Substrate Y | >90 : <10 (favoring the less hindered site) |

| Bidentate Phosphine | Substrate Y | <10 : >90 |

This table illustrates the principle of ligand-controlled regioselectivity. The data for this compound is inferred based on the known effects of bulky trialkylphosphine ligands.

Ligand Tuning for Specific Reaction Requirements

The concept of "ligand tuning" involves the systematic modification of a ligand's steric and electronic properties to optimize the performance of a catalyst for a specific chemical transformation. This rational design approach is central to the development of highly active and selective catalysts. For a ligand like this compound, tuning could involve modifying the cyclohexyl or hexyl groups, or even replacing one of them with a different substituent to fine-tune the steric and electronic balance.

The electronic properties of a phosphine ligand are influenced by the electronegativity of the groups attached to the phosphorus atom. The alkyl groups in this compound are electron-donating, making it an electron-rich ligand. This property is often beneficial in reactions that involve oxidative addition, as it facilitates this key catalytic step. Fine-tuning the electronic nature of the ligand can modulate the reactivity of the metal center. For instance, introducing electron-withdrawing groups can make the metal center more electrophilic, which might be advantageous for other types of catalytic transformations rsc.org.

Steric tuning is equally important. The size and shape of the ligand control the coordination number of the metal complex and the accessibility of the substrate to the catalytic center. The bulky cyclohexyl group in this compound provides significant steric hindrance. In a nickel-catalyzed reductive amination of carboxylic acids, bulky trialkyl monophosphines like tricyclohexylphosphine (B42057) were found to be optimal, suggesting that the steric bulk is crucial for high yields nih.gov. By analogy, this compound would likely be an effective ligand in similar transformations where steric bulk is a key requirement.

The interplay between steric and electronic effects is complex and often non-intuitive. A systematic approach to ligand tuning, often guided by computational studies and high-throughput screening, is essential for the development of bespoke catalysts for challenging chemical reactions.

The following table summarizes the general effects of tuning the steric and electronic properties of phosphine ligands on catalytic performance.

| Ligand Property | Modification | Expected Effect on Catalysis |

| Electronic Properties | Increase electron-donating character (e.g., more alkyl groups) | - Promotes oxidative addition- Increases catalyst activity in some cross-coupling reactions |

| Increase electron-withdrawing character (e.g., fluoroalkyl groups) | - Stabilizes low-valent metal species- Can enhance selectivity in certain reactions | |

| Steric Properties | Increase steric bulk (e.g., larger alkyl groups) | - Promotes reductive elimination- Can improve regioselectivity and enantioselectivity |

| Decrease steric bulk (e.g., smaller alkyl groups) | - May increase reaction rates by allowing easier substrate access- Can lead to lower selectivity |

Emerging Research Applications and Future Directions for Cyclohexyldihexylphosphine

New Frontiers in Catalysis and Organic Synthesis

Phosphine (B1218219) ligands are fundamental to modern homogeneous catalysis, and the specific architecture of cyclohexyldihexylphosphine suggests its potential to drive new efficiencies and selectivities in organic synthesis. gessnergroup.comcfmot.de The interplay of its steric bulk and electron-donating nature can be harnessed to fine-tune the activity of metal catalysts in a variety of transformations. prochemonline.comsigmaaldrich.com

Sustainable and Green Chemical Processes

The principles of green chemistry increasingly guide the development of new chemical processes, prioritizing efficiency, waste reduction, and the use of environmentally benign substances. nbinno.com Phosphine ligands play a crucial role in this paradigm by enabling catalytic reactions that can replace stoichiometric reagents, often leading to milder reaction conditions and reduced energy consumption. prochemonline.comnbinno.com The application of advanced phosphine ligands can facilitate reactions in more sustainable media, such as water, thereby minimizing the reliance on volatile organic solvents. nbinno.com Although direct studies on this compound in green chemistry are not yet widely published, its properties align with the goals of developing more sustainable catalytic systems. The stability and potential for recyclability of such phosphine ligands are key advantages for their industrial application, contributing to both economic and environmental benefits. nbinno.com

Novel Reaction Discovery